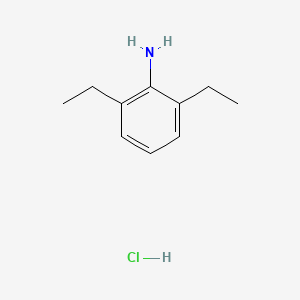

2,6-ジエチルアニリン塩酸塩

概要

説明

Synthesis Analysis

2,6-Diethylaniline is synthesized from aniline derivatives through a series of chemical reactions involving alkylation and salt formation. The efficient and economical synthesis of related compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, demonstrates the potential for scalable production methods utilizing readily available starting materials and straightforward synthetic pathways (Prashad et al., 2006).

Molecular Structure Analysis

The molecular interactions and structure of 2,6-diethylaniline derivatives have been studied using spectroscopic methods. Charge-transfer complexes with iodine as an electron acceptor reveal insights into the molecular structure and the effects of solvent polarity on the formation constants and spectral characteristics (El-Gogary et al., 2007).

Chemical Reactions and Properties

2,6-Diethylaniline hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and formation of charge-transfer complexes. Its reactivity towards different reagents and under various conditions provides valuable information for the development of synthetic applications and analytical methods (Newsome et al., 1986; El-Gogary et al., 2007).

Physical Properties Analysis

The physical properties of 2,6-diethylaniline hydrochloride, such as solubility, melting point, and boiling point, are crucial for its application in chemical synthesis and analysis. These properties influence the conditions under which the compound can be used and stored, affecting its practical applications in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 2,6-diethylaniline hydrochloride, including its reactivity with various chemical reagents and its behavior under different reaction conditions, are essential for understanding its potential uses in synthesis and analytical chemistry. Studies on its interactions with iodine and its involvement in charge-transfer complexes offer insights into its electronic structure and potential applications in developing novel chemical processes (El-Gogary et al., 2007).

科学的研究の応用

麻酔薬の合成

2,6-ジエチルアニリンは、リドカイン(キシロカイン®)、ブピバカイン、メピバカイン、エチドカイン、ロピバカイン、ピロカイン、キシラジンなどの多くのクラスの麻酔薬の合成に使用される重要な出発物質です .

2. 抗狭心症薬および抗下痢薬の合成 麻酔薬に加えて、2,6-ジエチルアニリンは、抗狭心症薬ラノラジンおよび抗下痢薬リダミジンの合成にも使用されます .

3. 超高性能液体クロマトグラフィー(UPLC)法の開発 2,6-ジエチルアニリンとその異性体は、単純な等容積および逆相超高性能液体クロマトグラフィー(UPLC)法を使用して分離されています。 この方法は、不純物をより低いレベルで検出および定量することができます .

アミドのニトロ化と臭素化

2,6-ジエチルアニリンから誘導されたアミドのニトロ化と臭素化は、反応媒体の酸性度に依存することが示されています .

酸との塩の形成

2,6-ジエチルアニリンは、塩酸、臭化水素酸、過塩素酸と美しく結晶性の塩を形成します。 これらの塩は、弱塩基の塩で予想されるように、水中で部分的に加水分解されます .

アラクロルメタボライトの生成

ラット肝臓組織ホモジネートは、2,6-ジエチルアニリンの重要なアラクロルメタボライトである4-アミノ-3,5-ジエチルフェニル硫酸塩(ADEPS)へのin vitro酵素変換に使用されており、これは代謝研究で使用するための放射性標識標準としても生成されました .

作用機序

Action Environment

The action, efficacy, and stability of 2,6-Diethylaniline hydrochloride can be influenced by various environmental factors . These can include the pH of the environment, the presence of other substances, and the temperature. For example, the proximity of the ortho substituents in 2,6-Diethylaniline can twist the amide group out of the plane of the aromatic ring, thereby greatly reducing mesomerism between the ring and the nitrogen .

Safety and Hazards

2,6-Diethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

将来の方向性

While specific future directions for 2,6-Diethylaniline hydrochloride are not mentioned, it is noted that 2,6-diethylaniline will exist partially in the protonated form in moist soils and the protonated form of 2,6-diethylaniline is expected to bind strongly to soil surfaces . This suggests potential environmental implications that could be explored in future research.

特性

IUPAC Name |

2,6-diethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFIHFFLRASFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887903 | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71477-82-2 | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71477-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

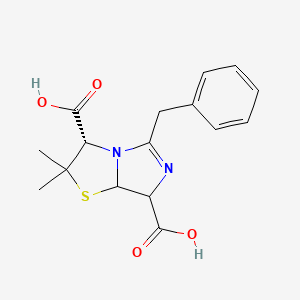

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,6-Diethylaniline hydrochloride in the synthesis of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline)?

A1: 2,6-Diethylaniline hydrochloride serves as a crucial starting material in the synthesis. It first reacts with formalin in a condensation reaction to form 4,4'-methylene-bis-(2,6-diethylaniline). This intermediate product then undergoes chlorination to yield the final product, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4aR,6aR,6bS,8aR,12aR,14aS,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1253382.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)

![2H-Naphtho[1,2-b]pyran](/img/structure/B1253388.png)

![8-Methoxy-4-methylbenzo[g]coumarin](/img/structure/B1253389.png)